(2,3-Dichloro-6-nitrophenyl)hydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3-dichloro-6-nitrophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O2/c7-3-1-2-4(11(12)13)6(10-9)5(3)8/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCYTTMQISVZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])NN)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2,3 Dichloro 6 Nitrophenyl Hydrazine
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of (2,3-Dichloro-6-nitrophenyl)hydrazine identifies two primary bond disconnections that suggest logical synthetic routes. The most conventional approach involves the disconnection of the nitrogen-nitrogen bond, which points to a diazonium salt intermediate. This intermediate would arise from the diazotization of the corresponding aniline (B41778), 2,3-dichloro-6-nitroaniline (B1587157) . This aniline is therefore a key precursor for the synthesis.
Further disconnection of the amine group from the aromatic ring of 2,3-dichloro-6-nitroaniline reveals its own precursor. Patent literature describes the synthesis of 2,3-dichloro-6-nitroaniline via the amination of 2,3,4-trichloronitrobenzene (B101362) . google.comgoogle.compatsnap.com In this reaction, the chlorine atom at the 4-position, being para to the activating nitro group, is selectively displaced by ammonia (B1221849). The synthesis of 2,3,4-trichloronitrobenzene itself starts from the nitration of 1,2,3-trichlorobenzene. google.compatsnap.com
An alternative retrosynthetic strategy involves the direct disconnection of the carbon-nitrogen bond of the hydrazine (B178648) moiety. This suggests a nucleophilic aromatic substitution (SNAr) pathway where hydrazine hydrate (B1144303) acts as the nucleophile, displacing a leaving group, typically a halide, from an activated aromatic ring. For this route, a key precursor would be a trichloronitrobenzene, such as 2,3,4-trichloronitrobenzene , where the nitro group activates the chlorine atoms for substitution.
Key Precursors for the Synthesis of this compound
| Precursor Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 2,3-Dichloro-6-nitroaniline | C₆H₄Cl₂N₂O₂ | Key intermediate for diazotization-reduction route. nih.gov |
| 2,3,4-Trichloronitrobenzene | C₆H₂Cl₃NO₂ | Starting material for synthesis of the key aniline precursor google.comprepchem.com or for direct hydrazination. |
Classical Approaches to the Synthesis of this compound
The most established method for synthesizing aryl hydrazines is the reduction of a diazonium salt, a process first detailed by Emil Fischer. This route, when applied to the target molecule, begins with the key precursor, 2,3-dichloro-6-nitroaniline.
The process involves two main steps:
Diazotization: The aniline is treated with a solution of sodium nitrite (B80452) in a strong mineral acid, such as hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt.
Reduction: The cold diazonium salt solution is then added to a reducing agent. Classically, a solution of sodium sulfite (B76179) is used, which reduces the diazonium salt to a hydrazine sulfonate intermediate. orgsyn.org Subsequent hydrolysis with acid liberates the phenylhydrazine (B124118) hydrochloride, which can be neutralized to yield the free hydrazine base. orgsyn.org
Another common, albeit less environmentally friendly, reducing agent is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. google.com This method is effective but generates significant tin-based waste, which poses disposal challenges. google.com
Comparison of Classical Reduction Methods
| Reducing Agent | Advantages | Disadvantages |
|---|---|---|
| Sodium Sulfite (Na₂SO₃) | Inexpensive, well-established procedure. orgsyn.org | Often requires careful pH and temperature control; can produce sulfur byproducts. |
Direct hydrazination via nucleophilic aromatic substitution (SNAr) offers a more convergent route. This approach relies on the reaction of an activated aryl halide with hydrazine hydrate. The precursor, 2,3,4-trichloronitrobenzene, is suitable for this method. The nitro group at position 1 (renumbering for reaction analysis) strongly activates the chlorine atoms at the ortho (position 2) and para (position 4) positions for nucleophilic attack.
In this reaction, hydrazine hydrate would act as the nucleophile, displacing the activated chlorine at the 4-position to form the desired this compound. This reaction is typically performed in a polar solvent and may require elevated temperatures. A significant challenge is controlling selectivity, as substitution at the 2-position or di-substitution could occur, leading to a mixture of products.
Modern Synthetic Innovations and Methodological Advancements
Modern organic synthesis has sought to overcome the limitations of classical methods, focusing on catalytic and more efficient N-N bond-forming reactions. One innovative approach is the cross-selective intermolecular reductive coupling of nitroarenes and anilines. organic-chemistry.org A phosphacycle (phosphetane) catalyst has been shown to facilitate this reaction using a hydrosilane as the terminal reductant. organic-chemistry.org This method offers high chemoselectivity and functional group tolerance, representing a significant advancement in the synthesis of unsymmetrical hydrazines. organic-chemistry.org
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-N bond formation. Recent developments include the coupling of O-benzoylated hydroxamates with various amines to provide hydrazides, which are closely related to hydrazines. organic-chemistry.org These catalytic systems often operate under milder conditions than classical methods and provide access to a broader range of substituted products. organic-chemistry.orgorganic-chemistry.org
Stereochemical Considerations in Related Hydrazine Synthesis
While this compound is an achiral molecule, stereochemistry is a critical consideration in the synthesis and application of other, structurally related hydrazines. Chiral hydrazine reagents, for instance, are valuable tools for the resolution and analysis of carbonyl compounds.
A notable example is the synthesis of chiral derivatizing agents from 1,5-difluoro-2,4-dinitrobenzene. nih.gov The synthesis proceeds in a two-step nucleophilic substitution. First, one fluorine atom is displaced by a chiral nucleophile, such as an amino acid amide, to form a chiral intermediate. nih.gov In the second step, the remaining fluorine atom is substituted by hydrazine under basic conditions. nih.gov This sequence allows for the straightforward creation of a chiral hydrazine reagent where the stereocenter is appended to the aromatic ring. Such reagents react with chiral carbonyl compounds to form diastereomeric hydrazones, which can then be separated and analyzed chromatographically. nih.gov The use of phenylhydrazines in papain-catalyzed enzymatic resolutions of racemic amino acids further highlights the intersection of hydrazine chemistry and stereoselectivity. acs.org
Development of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The classical synthesis of hydrazines often falls short of these ideals, particularly methods using stoichiometric and toxic reagents like stannous chloride. google.com
Modern research focuses on developing more sustainable alternatives. Catalytic reduction of diazonium salts is a promising approach. Systems using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using formic acid or formates as a hydrogen source are greener alternatives to heavy metal reductants. google.comwikipedia.org These methods offer high yields and simple work-up procedures, reducing both cost and environmental impact. google.com
Another key area of sustainable synthesis is the reduction or elimination of volatile organic solvents. Solvent-free, or mechanochemical, reaction conditions have been successfully applied to the synthesis of hydrazones, a derivative of hydrazines. researchgate.netresearchgate.net These reactions, often conducted by grinding reagents together, can be highly efficient, reduce reaction times, and simplify product purification. researchgate.net The development of recyclable catalysts is also a major focus, with protocols demonstrating that catalysts can be recovered and reused multiple times without a significant loss of activity, further enhancing the sustainability of the process. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2,3-Trichlorobenzene |
| 1,2-Dichloro-3-nitrobenzene |
| 1,5-Difluoro-2,4-dinitrobenzene |
| 2,3,4-Trichloronitrobenzene |
| 2,3-Dichloro-6-nitroaniline |
| Aniline |
| Hydrazine |
| Hydrazine hydrate |
| Hydrazine sulfonate |
| Phenylhydrazine |
| Sodium borohydride |
| Sodium nitrite |
| Sodium sulfite |
Advanced Spectroscopic Elucidation of Molecular Structure for 2,3 Dichloro 6 Nitrophenyl Hydrazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, the precise connectivity and spatial arrangement of atoms can be determined.
Detailed Proton and Carbon-13 NMR Assignments
Theoretical predictions for the ¹H and ¹³C NMR spectra of (2,3-Dichloro-6-nitrophenyl)hydrazine in a standard solvent such as DMSO-d₆ provide valuable insights into its molecular structure. The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the phenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the two chlorine atoms. The protons of the hydrazine (B178648) moiety (-NH-NH₂) are also expected to produce characteristic signals.
Similarly, the ¹³C NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts being significantly affected by the attached substituents. The carbon atoms bearing the chlorine and nitro groups will be deshielded and appear at a lower field.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.85 | d | 8.5 |
| H-5 | 7.10 | d | 8.5 |
| -NH- | 8.50 | s (broad) | - |
| -NH₂ | 5.00 | s (broad) | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 145.0 |
| C-2 | 128.0 |
| C-3 | 130.0 |
| C-4 | 125.0 |
| C-5 | 118.0 |
| C-6 | 140.0 |
Application of Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To further confirm the structural assignments and elucidate the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals at approximately 7.85 and 7.10 ppm would confirm their ortho relationship on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals at 7.85 and 7.10 ppm to their corresponding carbon signals at approximately 125.0 and 118.0 ppm, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial in assigning the quaternary carbons. For instance, the proton at 7.85 ppm (H-4) would be expected to show correlations to C-2, C-6, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. A NOESY spectrum could show a correlation between the -NH proton of the hydrazine and the H-5 proton of the aromatic ring, providing information about the preferred conformation of the hydrazine substituent relative to the ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and N-O stretching vibrations. The N-H stretching of the hydrazine group would likely appear as a broad band in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the vibrations of the aromatic ring. The symmetric stretching of the nitro group and the C-C stretching vibrations of the phenyl ring would be expected to give strong Raman signals.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| -NH₂ / -NH- | N-H Stretch | 3300-3400 | Weak |
| Aromatic C-H | C-H Stretch | 3050-3150 | Medium |
| -NO₂ | Asymmetric Stretch | ~1530 | Medium |
| -NO₂ | Symmetric Stretch | ~1350 | Strong |
| Aromatic C=C | C=C Stretch | 1450-1600 | Strong |
| C-N | C-N Stretch | 1250-1350 | Medium |
| C-Cl | C-Cl Stretch | 600-800 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
HRMS is a critical tool for determining the exact molecular weight and, consequently, the elemental composition of a compound. For this compound (C₆H₅Cl₂N₃O₂), the calculated monoisotopic mass is approximately 220.9759 u. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula. The isotopic pattern, showing characteristic peaks for the two chlorine atoms (³⁵Cl and ³⁷Cl), would further corroborate the presence of two chlorine atoms in the molecule.
Predicted HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (u) | Ion Species |
| C₆H₅Cl₂N₃O₂ | 220.9759 | [M+H]⁺ |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores. The this compound molecule contains a nitrophenyl chromophore. The presence of the nitro group and the chlorine atoms on the aromatic ring, along with the hydrazine substituent, will influence the wavelengths of maximum absorption (λmax). It is anticipated that the UV-Vis spectrum will exhibit strong absorption bands in the UV region, likely with a prominent peak corresponding to the π → π* transition of the aromatic system, and a shoulder or a separate band at a longer wavelength corresponding to the n → π* transition of the nitro group.
Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Solvent |
| π → π | ~250-280 | Ethanol (B145695) |
| n → π | ~320-350 | Ethanol |
Chemical Reactivity and Derivatization Studies of 2,3 Dichloro 6 Nitrophenyl Hydrazine
Condensation Reactions Involving the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) is a potent nucleophile, and its reactivity is central to many derivatization strategies involving (2,3-Dichloro-6-nitrophenyl)hydrazine.
This compound is expected to readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of hydrazine chemistry and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration. The general reaction is depicted below:
(2,3-Cl₂-6-NO₂-C₆H₂)-NHNH₂ + R-C(=O)-R' → (2,3-Cl₂-6-NO₂-C₆H₂)-NHN=C(R)R' + H₂O
The reactivity of the carbonyl compound generally follows the order: aldehydes > dialkyl ketones > alkylaryl ketones > diaryl ketones. thieme-connect.de For many aldehydes and reactive ketones, the reaction can proceed efficiently by simply mixing the reactants, sometimes in an alcoholic solvent. thieme-connect.de Less reactive carbonyl substrates may necessitate refluxing in a suitable solvent for extended periods. thieme-connect.de
The formation of hydrazones can be confirmed by various spectroscopic methods. For instance, in Fourier-transform infrared (FTIR) spectroscopy, the appearance of a C=N stretching vibration and the disappearance of the C=O band are indicative of hydrazone formation. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for characterization, with the appearance of a characteristic signal for the imine proton in the ¹H NMR spectrum. discoveryjournals.org
A comparative study on the synthesis of dichloro p-nitrophenyl hydrazones highlighted that these reactions can proceed under both solvent-based, acid-catalyzed conditions and solvent-free conditions, with the latter being a greener alternative. researchgate.netdiscoveryjournals.org Good to excellent yields were reported for the reaction of 4-nitrophenylhydrazine with various dichlorobenzaldehydes. researchgate.netdiscoveryjournals.org It is reasonable to expect that this compound would exhibit similar reactivity.
The bifunctional nature of the hydrazine moiety in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Through cyclocondensation reactions with appropriate substrates, a range of five- and six-membered rings can be constructed. For example, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazolines.
These cyclization reactions are of significant interest as the resulting heterocyclic scaffolds are often associated with a wide array of biological activities. The specific reaction conditions and the nature of the cyclizing agent will determine the structure of the final heterocyclic product.
Electrophilic and Nucleophilic Substitution Reactions on the Dichloronitrophenyl Ring
The aromatic ring of this compound is substituted with two chlorine atoms and a nitro group, which significantly influences its reactivity towards both electrophilic and nucleophilic attack.
The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. byjus.com The amino group of the hydrazine moiety, being an electron-donating group, would typically activate the ring, directing incoming electrophiles to the ortho and para positions. byjus.com However, the combined deactivating effect of the nitro and chloro substituents is expected to make electrophilic aromatic substitution challenging.
Conversely, the electron-withdrawing nature of the nitro group and the chlorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA r). nih.gov In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the chlorine atoms. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. nih.gov Therefore, it is anticipated that this compound would react with various nucleophiles, such as amines, alkoxides, and thiolates, to afford the corresponding substitution products. The reaction proceeds through a Meisenheimer complex intermediate. nih.gov
Reductive Transformations of the Nitro Group and Hydrazine Functionality
The nitro group of this compound can be reduced to an amino group under various conditions. wikipedia.org This transformation is of synthetic importance as it provides a route to the corresponding diamino derivative. Common reagents for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel), and metal/acid combinations (e.g., iron in acetic acid or tin(II) chloride in hydrochloric acid). wikipedia.orgorganic-chemistry.org Selective reduction of the nitro group in the presence of other reducible functional groups can often be achieved by careful choice of the reducing agent and reaction conditions. organic-chemistry.org
The hydrazine functionality can also undergo reductive cleavage under certain conditions, although this is generally a less common transformation compared to nitro group reduction.
Oxidative Chemistry and Stability Considerations
The hydrazine moiety in this compound can be susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of diazenes or other nitrogen-containing functional groups. Strong oxidizing agents may lead to the cleavage of the nitrogen-nitrogen bond.
In terms of stability, while the compound is generally stable, care should be taken when handling hydrazines, as some can be thermally sensitive. The presence of the nitro group may also contribute to the energetic properties of the molecule.
Reactivity Towards Various Electrophiles and Nucleophiles
Reactivity towards Electrophiles: The primary site of electrophilic attack is expected to be the terminal nitrogen of the hydrazine moiety, which is the most nucleophilic center in the molecule. Acylation, alkylation, and sulfonation reactions are likely to occur at this position. As discussed earlier, electrophilic substitution on the aromatic ring is expected to be disfavored due to the deactivating effects of the nitro and chloro substituents. byjus.com
Reactivity towards Nucleophiles: The electron-deficient aromatic ring is the primary site for nucleophilic attack, leading to nucleophilic aromatic substitution of one of the chlorine atoms. nih.gov The hydrazine moiety itself is not typically susceptible to nucleophilic attack.
The table below summarizes the expected reactivity at different sites of the molecule.
| Reactive Site | Reagent Type | Expected Reaction Type |
| Hydrazine Moiety (-NHNH₂) | Aldehydes, Ketones | Condensation (Hydrazone formation) |
| Hydrazine Moiety (-NHNH₂) | 1,3-Dicarbonyls | Cyclocondensation (Pyrazole formation) |
| Aromatic Ring | Nucleophiles (e.g., R-NH₂, R-O⁻) | Nucleophilic Aromatic Substitution |
| Nitro Group (-NO₂) | Reducing Agents (e.g., H₂/Pd, Fe/HCl) | Reduction (to -NH₂) |
Crystallographic Analysis and Solid State Structural Investigations of 2,3 Dichloro 6 Nitrophenyl Hydrazine
Analysis of Crystal Packing Motifs and Supramolecular Interactions
Without knowledge of the crystal structure, an analysis of the crystal packing motifs and the nature of supramolecular interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, cannot be performed. The arrangement of molecules in the solid state dictates many of the bulk properties of a material, but this information remains unknown for (2,3-Dichloro-6-nitrophenyl)hydrazine.
Conformational Preferences and Intramolecular Hydrogen Bonding
The conformational preferences of the hydrazine (B178648) moiety relative to the dichloronitrophenyl ring, as well as the potential for intramolecular hydrogen bonding between the hydrazine protons and the nitro or chloro substituents, can only be definitively established through experimental structural data or high-level computational modeling. In the absence of single-crystal X-ray diffraction data, any discussion of these features would be purely speculative.
Polymorphism Studies and Influence on Solid-State Properties
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry with significant implications for a substance's physical properties. The investigation of polymorphism requires detailed structural characterization of different crystalline phases. As no crystal structure data for even a single form of this compound is available, no polymorphism studies have been reported.
Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 6 Nitrophenyl Hydrazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
DFT calculations are fundamental to understanding the intrinsic properties of a molecule. For (2,3-Dichloro-6-nitrophenyl)hydrazine, these calculations would provide crucial insights into its stability and reactivity.
Optimized Geometries and Energetics
A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Without dedicated studies, the precise geometric parameters and thermodynamic stability of this compound remain undetermined.
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and its susceptibility to electronic excitation. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, derived from these orbital energies, would further quantify its reactive nature. Currently, no published data on the HOMO-LUMO gap or related reactivity descriptors for this compound exists.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) map illustrates the charge distribution across a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. The ESP map for this compound, which would pinpoint the reactive sites, has not been computationally generated and published.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations are often used to predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). Comparing these theoretical spectra with experimental results is a powerful method for validating the computed molecular structure. No such comparative studies for this compound were found.
Quantum Chemical Descriptors for Structure-Reactivity Relationships
Quantum chemical descriptors provide a quantitative basis for understanding how a molecule's structure influences its reactivity. These descriptors are essential for developing structure-activity relationships (QSAR) and structure-property relationships (QSPR), which are vital in fields like drug design and materials science. The specific quantum chemical descriptors for this compound have not been calculated and reported.
Reaction Pathway Elucidation and Transition State Calculations
Computational methods can be employed to model chemical reactions involving a specific compound. This includes identifying the most likely reaction mechanisms, calculating the energy barriers (activation energies) for these pathways, and characterizing the transient structures known as transition states. Such investigations into the reactivity of this compound, for instance, in nucleophilic substitution or reduction reactions, have not been documented in the available literature.
Molecular Dynamics Simulations for Conformational Sampling
The exploration of the conformational landscape of a molecule is crucial for understanding its chemical behavior, reactivity, and potential biological activity. Molecular dynamics (MD) simulations are a powerful computational tool used to sample the vast conformational space of molecules by simulating their atomic motions over time. This approach provides detailed insights into the flexibility of chemical structures and the relative energies of different conformations.
While direct molecular dynamics simulation studies specifically focused on the conformational sampling of this compound are not extensively documented in publicly available literature, the principles of this methodology are broadly applicable. Such simulations would involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for the atoms of the molecule, often in the presence of a solvent to mimic realistic conditions.
The primary goal of MD simulations in this context would be to generate a statistically significant ensemble of conformations. From this ensemble, various properties can be analyzed, such as the distribution of dihedral angles, the identification of low-energy conformers, and the dynamics of intramolecular hydrogen bonding. For this compound, key areas of conformational flexibility would include the rotation around the C-N and N-N bonds of the hydrazine (B178648) moiety and the orientation of the nitro group relative to the benzene (B151609) ring.
In the absence of specific studies on this compound, we can infer the potential outcomes based on research on structurally related molecules. For instance, studies on similar substituted phenylhydrazines often reveal a complex potential energy surface with multiple local minima corresponding to different stable conformations. The presence of bulky chlorine atoms and the nitro group would be expected to introduce significant steric hindrance, thereby influencing the preferred orientations of the substituent groups.
A hypothetical molecular dynamics simulation of this compound would likely focus on the following parameters and analyses:
| Parameter/Analysis | Description |
|---|---|
| Force Field | A suitable force field, such as AMBER or CHARMM for organic molecules, would be selected to accurately model the interatomic interactions. |
| Solvent Model | An explicit solvent model (e.g., TIP3P water) would be used to simulate the molecule in a condensed phase, providing a more realistic environment. |
| Simulation Time | Simulations would be run for a sufficient length of time (typically nanoseconds to microseconds) to ensure adequate sampling of the conformational space. |
| Conformational Clustering | The resulting trajectory would be analyzed to group similar conformations into clusters, identifying the most populated and thus energetically favorable states. |
| Dihedral Angle Analysis | The distribution of key dihedral angles would be plotted to understand the rotational barriers and preferred orientations of the substituent groups. |
Although specific research findings on the molecular dynamics of this compound are not available, the application of these computational techniques would be invaluable in elucidating its three-dimensional structure and dynamic behavior. Such studies would provide a foundational understanding for further research into its chemical properties and interactions.
In Vitro Mechanistic Investigations of Biological Interactions of 2,3 Dichloro 6 Nitrophenyl Hydrazine
Cellular Permeability and Intracellular Localization Studies in Cultured Cell Lines
No studies detailing the cellular permeability or the intracellular localization of (2,3-dichloro-6-nitrophenyl)hydrazine in cultured cell lines were identified. The ability of a compound to cross the cell membrane and accumulate in specific subcellular compartments is fundamental to its biological activity, but this information has not been reported for this molecule.
Modulation of Specific Biochemical Pathways and Signaling Cascades in Vitro
Information regarding the modulation of specific biochemical pathways or signaling cascades by this compound in vitro is not available in the reviewed literature. While related chemical structures, specifically diaryl-substituted pyrazolo[3,4-d]pyrimidines synthesized from hydrazine (B178648) intermediates, have been shown to induce cell cycle arrest and apoptosis, these findings cannot be directly attributed to this compound itself. acs.org
Elucidation of Structure-Activity Relationships (SAR) at the Molecular and Cellular Level for In Vitro Effects
Due to the absence of primary biological activity data, no structure-activity relationship (SAR) studies for this compound have been published. SAR studies require a series of related compounds with corresponding biological data to determine the influence of different chemical groups on activity. For instance, research on a series of pyrazolo[3,4-d]pyrimidines derived from hydrazine precursors identified key structural features for their antitumor activity, but this analysis does not include the specific starting hydrazine. acs.org
Investigations into Specific Molecular Interactions via Biophysical Techniques
No data from biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are available for this compound. These methods are used to quantify the binding affinity and thermodynamics of interactions between a compound and its molecular target, but in the absence of an identified target, such studies have not been performed or reported.
Applications of 2,3 Dichloro 6 Nitrophenyl Hydrazine in Advanced Chemical Synthesis and Materials Science
Utilization as a Key Building Block for Complex Organic Synthesis
The reactivity of the hydrazine (B178648) group in (2,3-Dichloro-6-nitrophenyl)hydrazine is central to its utility as a key building block in organic synthesis. The hydrazine moiety is a potent nucleophile, readily reacting with electrophilic centers, most notably the carbonyl group of aldehydes and ketones, to form stable hydrazone derivatives. This condensation reaction is a cornerstone of its application, providing a gateway to a diverse array of more complex molecular structures.
The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. The resulting (2,3-dichloro-6-nitrophenyl)hydrazones are often crystalline solids, which facilitates their purification. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by the addition of a small amount of acid. discoveryjournals.org
The electron-withdrawing nature of the nitro group and the two chlorine atoms on the phenyl ring enhances the acidity of the N-H protons and influences the reactivity of the resulting hydrazones. These substituents can also serve as handles for further synthetic transformations, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine, which dramatically expands the synthetic possibilities.
Table 1: General Reactivity of this compound
| Reactant Type | Product Type | Reaction Name | Significance |
|---|---|---|---|
| Aldehydes/Ketones | Hydrazones | Condensation | Formation of stable intermediates for further synthesis. |
| 1,3-Dicarbonyls | Pyrazoles | Cyclocondensation | Synthesis of five-membered heterocyclic compounds. |
Role in the Design and Synthesis of Novel Heterocyclic Compounds
Substituted hydrazines are fundamental precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. This compound is no exception and is a valuable starting material for constructing important heterocyclic scaffolds such as pyrazoles and indoles.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse pharmacological activities. nih.gov The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for pyrazole (B372694) synthesis, often referred to as the Knorr pyrazole synthesis. youtube.com
This compound can react with various 1,3-dicarbonyl compounds (e.g., β-diketones, β-ketoesters) to yield 1-(2,3-dichloro-6-nitrophenyl)-substituted pyrazoles. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The substitution pattern on the pyrazole ring can be controlled by the choice of the 1,3-dicarbonyl reactant. For instance, the synthesis of 3,5-bis(trifluoromethyl)-1-(2,6-dichloro-4-nitrophenyl)pyrazole has been reported from the reaction of (2,6-dichloro-4-nitrophenyl)hydrazine (B8612639) with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, illustrating the utility of this approach even with different substitution patterns on the phenylhydrazine (B124118). ias.ac.in
Synthesis of Indoles via Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a powerful and widely used method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry and natural products. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed rearrangement of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone. wikipedia.org
This compound can serve as the arylhydrazine component in the Fischer indole synthesis. Upon reaction with a suitable ketone or aldehyde, it would form the corresponding (2,3-dichloro-6-nitrophenyl)hydrazone. Treatment of this hydrazone with an acid catalyst, such as polyphosphoric acid or zinc chloride, would be expected to induce the characteristic byjus.combyjus.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield a substituted indole. The presence of the dichloro and nitro substituents on the benzene (B151609) ring will influence the regioselectivity and the reaction conditions required for the cyclization. Specifically, electron-withdrawing groups can sometimes hinder the reaction. thermofisher.com The resulting indoles would be highly functionalized with chlorine and nitro groups, making them attractive intermediates for the synthesis of more complex target molecules. nih.govnih.gov
Precursor in Coordination Chemistry for Metal-Organic Frameworks or Catalysts
The field of coordination chemistry has seen tremendous growth with the development of metal-organic frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters and organic linkers. wikipedia.org The functional groups present in this compound, namely the hydrazine moiety and the chloro and nitro substituents, suggest its potential as a precursor for ligands in coordination chemistry.
The hydrazine group can act as a coordinating site for metal ions. ias.ac.in Furthermore, the nitro group can be reduced to an amino group, providing an additional coordination site and enabling the formation of polydentate ligands. Such ligands can then be used to construct coordination polymers and MOFs. While there are reports on hydrazine-functionalized MOFs, specific research detailing the use of this compound in this context is limited. harpercollege.eduresearchgate.net However, the general principles of MOF synthesis suggest that ligands derived from this compound could lead to frameworks with interesting properties, potentially for applications in gas storage, separation, or catalysis. nih.govnih.gov
Similarly, the formation of metal complexes with ligands derived from this compound could lead to the development of novel catalysts. The electronic properties of the ligand, influenced by the dichloro and nitro substituents, can tune the catalytic activity of the metal center. Phenylhydrazone derivatives are known to form stable complexes with various transition metals, and these complexes can exhibit catalytic activity. nih.govresearchgate.net
Potential Contributions to Functional Materials Chemistry
Functional materials are designed to possess specific properties that enable their use in various technological applications. The chromophoric and electronic properties of molecules derived from this compound suggest their potential contribution to the field of functional materials, particularly in the area of functional dyes.
Substituted nitrophenylhydrazones are known to be colored compounds, and the specific substituents on the aromatic ring can tune their absorption and emission properties. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, in conjunction with the chloro substituents, can lead to significant intramolecular charge-transfer characteristics in the corresponding hydrazones. This can result in intense absorption bands in the visible region of the electromagnetic spectrum, a key characteristic of dyes. mdpi.comresearchgate.net
By appropriate molecular design, dyes derived from this compound could find applications in various areas, such as in dye-sensitized solar cells or as components in photochromic materials. However, specific research on the application of this particular compound in functional materials is not extensively documented.
Development of Analytical Reagents and Probes
Substituted hydrazines have a long history of use as analytical reagents, most notably for the detection and characterization of aldehydes and ketones. The classic Brady's test utilizes 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form colored precipitates with carbonyl compounds, allowing for their qualitative identification. byjus.comharpercollege.eduallen.inchemguide.co.ukrsc.org
Following this principle, this compound can be employed as an analytical reagent for the derivatization of aldehydes and ketones. The reaction with a carbonyl-containing analyte would produce a (2,3-dichloro-6-nitrophenyl)hydrazone, which is typically a solid with a characteristic melting point. This allows for the identification of the original carbonyl compound by comparing the melting point of its derivative to known values.
Moreover, the introduction of the hydrazine moiety can be used to develop more sophisticated analytical probes. For instance, hydrazone derivatives are used in the development of fluorescent probes for the detection of various analytes. researchgate.netdergipark.org.tr The (2,3-dichloro-6-nitrophenyl)hydrazone derivatives could potentially be designed to exhibit fluorescence, and changes in their fluorescence properties upon binding to a target molecule could be used for sensing applications. While the general utility of hydrazines in this context is well-established, specific analytical probes based on this compound would require further research and development.
Concluding Perspectives and Future Research Trajectories
Synthesis of Current Academic Understanding for (2,3-Dichloro-6-nitrophenyl)hydrazine
This compound, with the CAS number 861363-57-7, is a distinct chemical entity whose existence is confirmed through its listing by various chemical suppliers. bldpharm.combldpharm.com Its fundamental properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 861363-57-7 | bldpharm.combldpharm.com |
| Molecular Formula | C₆H₅Cl₂N₃O₂ | bldpharm.com |
| Molecular Weight | 222.03 g/mol | bldpharm.combldpharm.com |
| Physical Form | Solid (inferred) | N/A |
| Purity | Commercially available in various purities | bldpharm.com |
| Storage | Recommended to be stored in a dark place under an inert atmosphere at room temperature. | bldpharm.com |
This table is interactive. Click on the headers to sort the data.
Direct, peer-reviewed research on this compound is scarce. However, its chemical structure suggests that it is a derivative of nitroaniline. The synthesis of its likely precursor, 2,3-dichloro-6-nitroaniline (B1587157), is well-documented and typically proceeds from 2,3,4-trichloronitrobenzene (B101362) through a nucleophilic aromatic substitution reaction with ammonia (B1221849). A plausible, though not explicitly published, synthetic route to this compound would involve the diazotization of 2,3-dichloro-6-nitroaniline, followed by a reduction of the resulting diazonium salt.
The reactivity of this compound is expected to be dictated by the hydrazine (B178648) moiety, the nitro group, and the dichlorinated phenyl ring. The hydrazine group is a potent nucleophile and can participate in condensation reactions with aldehydes and ketones to form the corresponding hydrazones. discoveryjournals.orgresearchgate.netresearchgate.netdiscoveryjournals.org The nitro group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but can be reduced to an amino group, opening pathways to further functionalization. The chlorine atoms also influence the reactivity and can be substituted under specific conditions.
Identification of Unexplored Research Avenues and Challenges
The dearth of literature on this compound presents a wide-open field for fundamental chemical research. Key unexplored avenues include:
Definitive Synthesis and Characterization: The development and publication of a robust, high-yield synthesis protocol for this compound is a primary necessity. This should be accompanied by a thorough characterization of the compound using modern analytical techniques such as NMR, IR, and mass spectrometry, and single-crystal X-ray diffraction to unequivocally determine its solid-state structure.
Reactivity Profiling: A systematic investigation of its reactivity with a range of electrophiles and nucleophiles would provide a foundational understanding of its chemical behavior. This includes exploring its participation in Fischer indole (B1671886) synthesis, Japp-Klingemann reactions, and as a building block for heterocyclic compounds.
Physicochemical Properties: Detailed studies on its solubility in various solvents, its pKa, and its electrochemical properties are currently absent from the scientific literature and are essential for its potential application in various chemical processes.
A significant challenge in the study of this compound may lie in its stability. Nitro-substituted hydrazines can be energetic materials, and appropriate safety precautions would be necessary during its synthesis and handling. sigmaaldrich.com
Prospects for Novel Synthetic Methodologies and Process Intensification
Future research could focus on developing more efficient and sustainable synthetic methods for this compound and its derivatives. This could involve:
Green Chemistry Approaches: The exploration of solvent-free or mechanochemical synthesis methods, which have been successfully applied to the synthesis of related dichlorophenyl hydrazones, could offer a more environmentally benign route to this compound. discoveryjournals.orgresearchgate.netdiscoveryjournals.org
Continuous Flow Synthesis: For potential industrial applications, the development of a continuous flow process for the synthesis of the precursor aniline (B41778) and the subsequent hydrazine could offer advantages in terms of safety, scalability, and product consistency.
Catalytic Methods: Investigating novel catalytic systems for the diazotization and reduction steps could lead to milder reaction conditions and improved yields.
Directions for Advanced Mechanistic Studies and Computational Modeling
The unique substitution pattern of this compound offers interesting opportunities for mechanistic and computational studies:
Substituent Effects: The interplay of the ortho-nitro group and the two adjacent chlorine atoms on the reactivity of the hydrazine moiety is a subject ripe for investigation. Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to understand the electronic structure and predict the regioselectivity of its reactions. nih.gov
Reaction Mechanisms: Detailed mechanistic studies of its reactions, for example, in the formation of hydrazones or heterocycles, could be conducted using kinetic studies and in-situ spectroscopic monitoring to elucidate the reaction pathways.
Tautomerism and Conformational Analysis: Computational studies could also explore the potential for tautomerism in this molecule and predict its preferred conformations in different environments.
Future Contributions to Chemical Science and Interdisciplinary Research
While direct applications are yet to be discovered, the structural motifs within this compound suggest potential contributions to several areas of chemical science:
Medicinal Chemistry: Substituted phenylhydrazines are precursors to a wide range of biologically active molecules, including those with anticancer and antimicrobial properties. nih.govacs.org The unique substitution pattern of this compound could lead to the discovery of novel bioactive scaffolds.
Materials Science: The nitro and chloro substituents suggest that this compound could be a precursor for energetic materials or for polymers with specific thermal or optical properties. The study of N-substituted nitro-1,2,3-triazoles, for instance, highlights the interest in energetic materials derived from functionalized nitroaromatics. mdpi.com
Agrochemicals: Many commercial pesticides and herbicides contain chlorinated and nitrated aromatic rings. This compound could serve as a valuable building block in the synthesis of new agrochemicals.
Dye and Pigment Chemistry: The chromophoric nitro group suggests potential applications in the development of novel dyes and pigments, with the dichloro substitution potentially enhancing properties such as lightfastness.
Q & A
Q. What are the standard synthetic routes for preparing (2,3-dichloro-6-nitrophenyl)hydrazine, and how do reaction conditions influence yield?
Synthesis typically involves nucleophilic aromatic substitution (SNAr) between hydrazine and halogenated nitroaromatic precursors under controlled pH and temperature. For example, analogous trichlorophenylhydrazines are synthesized via reactions with hydrazine hydrate in methanol or ethanol . Yield optimization requires balancing stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., over-reduction of nitro groups). Chromatographic purification is often necessary due to byproduct formation.
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Key methods include:
- UV-Vis Spectroscopy : For quantifying hydrazine via redox reactions (e.g., permanganate reduction at 526–546 nm) .
- GC-ECD : Detects chlorinated aromatic hydrazines at trace levels, as demonstrated for trichlorophenylhydrazine derivatives in environmental samples .
- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions, critical for confirming regiochemistry in nitro- and chloro-substituted analogs .
Q. How can the stability of this compound be assessed under varying storage conditions?
Stability studies should monitor decomposition via:
- Thermogravimetric Analysis (TGA) : Identifies thermal degradation thresholds (e.g., nitro group decomposition above 150°C) .
- HPLC-MS : Detects hydrolytic or oxidative byproducts in aqueous or aerobic environments . Storage in inert atmospheres (N₂/Ar) and low temperatures (−20°C) is recommended to prevent nitro group reduction or aryl chloride hydrolysis.
Advanced Research Questions
Q. What mechanistic insights guide the design of catalytic systems for decomposing this compound into hydrogen or other value-added products?
Catalytic decomposition pathways depend on metal catalysts (e.g., Ni-Pt, Rh/Al₂O₃) and reaction conditions:
- Low-temperature (<100°C) : Favors N–N bond cleavage to produce NH₃ and N₂, with H₂ as a minor product .
- High-temperature (>200°C) : Promotes dehydrogenation to yield H₂ and N₂, but requires stabilizing catalysts against sintering . Computational studies (DFT) suggest that electron-withdrawing nitro and chloro groups lower activation barriers for N–N bond rupture .
Q. How do structural modifications (e.g., nitro vs. chloro substituent positions) alter the biological activity of phenylhydrazine derivatives?
- Nitro Group Position : Meta-nitro substitution (as in 6-nitro) enhances electrophilicity, increasing DNA adduct formation in hepatocytes, as observed in hydrazine toxicity studies .
- Chlorine Substituents : Ortho-chloro groups sterically hinder enzyme binding, reducing metabolic activation compared to para-substituted analogs . In vitro assays (e.g., comet assay for DNA damage) paired with molecular docking simulations are recommended to validate structure-activity relationships.
Q. What strategies resolve contradictions in reported catalytic efficiencies for hydrazine decomposition?
Discrepancies often arise from:
- Catalyst Pretreatment : Oxidized vs. reduced metal surfaces alter active sites (e.g., metallic Rh vs. Rh₂O₃ in H₂ production) .
- Hydrazine Hydrate Purity : Trace water in hydrous hydrazine stabilizes intermediates but may poison acid-sensitive catalysts . Standardized testing protocols (e.g., fixed H₂O/hydrazine ratios, controlled catalyst activation) are critical for cross-study comparisons.
Q. Can computational methods predict the regioselectivity of this compound in cycloaddition or metathesis reactions?
Yes. DFT studies (e.g., M05-2X/6-31G(d)) model transition states for reactions like carbonyl-olefin metathesis. For example, bicyclic hydrazine catalysts with [2.2.2] frameworks lower cycloreversion barriers by 10–15 kcal/mol compared to [2.2.1] systems, enabling precise regiocontrol . Machine learning tools (e.g., GPT-4-assisted protocol design) further accelerate reaction optimization .
Methodological Considerations
Q. What protocols mitigate risks when handling this compound in laboratory settings?
Q. How can researchers leverage this compound in synthesizing nanostructured materials?
Its strong reducing capacity facilitates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
